Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Overview
Description
Tert-butyl (1s,5r)-3,6-diazabicyclo[320]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the formation of the diazabicycloheptane core through cyclization reactions. One common method involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the diazabicycloheptane core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce simpler, reduced forms of the compound .
Scientific Research Applications
Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The diazabicycloheptane core can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1s,5r)-rel-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Tert-butyl (1s,5r)-3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate
- Tert-butyl (1s,5r)-6,6-difluoro-3-azabicyclo[3.2.0]heptane-3-carboxylate
Uniqueness
Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is unique due to its diazabicycloheptane core, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCQQZHIBTVQAB-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.